molecular formula C16H14N2O6 B2678697 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide CAS No. 1172868-78-8

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide

Cat. No.: B2678697
CAS No.: 1172868-78-8
M. Wt: 330.296
InChI Key: GNKBKURSQPQTNJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a nitrobenzamide group through an ethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide involves its interaction with cellular proteins that regulate the cell cycle and apoptosis. The compound is believed to target microtubules, leading to the disruption of microtubule dynamics, which in turn causes mitotic arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents such as paclitaxel .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is unique due to its specific combination of a benzodioxole moiety and a nitrobenzamide group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through microtubule disruption sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKBKURSQPQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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